N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide

Drug design Physicochemical profiling SAR

Procure this 3,5-dinitrobenzamide-thiazole hybrid for your drug discovery programs. Its 3,4-dimethylphenyl substitution and 3,5-dinitro regiochemistry critically differentiate it from mono-methyl and difluoro analogs, impacting mGluR5 allosteric binding and nitroreductase-mediated bioreduction, essential for accurate SAR in CNS and TB research. With a logP of ~5.0 and desirable CNS MPO profile, it serves as a specialized tool compound where enhanced lipophilicity is required. Ensure your screening deck includes this uniquely positioned scaffold to avoid false negatives in target engagement and enzyme inhibition assays.

Molecular Formula C18H14N4O5S
Molecular Weight 398.39
CAS No. 317853-94-4
Cat. No. B2851890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide
CAS317853-94-4
Molecular FormulaC18H14N4O5S
Molecular Weight398.39
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C
InChIInChI=1S/C18H14N4O5S/c1-10-3-4-12(5-11(10)2)16-9-28-18(19-16)20-17(23)13-6-14(21(24)25)8-15(7-13)22(26)27/h3-9H,1-2H3,(H,19,20,23)
InChIKeyQHYQRRRIYVPMJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide (CAS 317853-94-4): A Structurally Differentiated Thiazole-Dinitrobenzamide Hybrid for Focused Screening Libraries


N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide is a synthetic small-molecule hybrid combining a 3,5-dinitrobenzamide pharmacophore with a 4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine scaffold . This compound belongs to the broader class of thiazole-benzamide derivatives that have garnered attention as negative allosteric modulators (NAMs) of metabotropic glutamate receptor 5 (mGluR5) [1] and as antitubercular agents targeting the DprE1 enzyme [2]. With a molecular weight of 398.39 Da and a calculated logP of approximately 5.0, the compound occupies a distinct region of drug-like chemical space relative to simpler dinitrobenzamide analogs .

Why N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide Cannot Be Replaced by Common In-Class Analogs Without Functional Impact


Within the thiazole-dinitrobenzamide class, even subtle structural modifications produce substantial differences in physicochemical properties and predicted target engagement. The 3,4-dimethylphenyl substitution on the thiazole ring of this compound confers a distinct steric and electronic profile compared to mono-methyl (CAS 391220-49-8), difluoro (CAS 321555-56-0), or methoxy-substituted analogs . Furthermore, the 3,5-dinitro regioisomeric arrangement on the benzamide ring differentiates this compound from the corresponding 2,4-dinitro isomer (CAS 314032-91-2), which may exhibit altered hydrogen-bonding patterns and nitro-group-dependent bioreductive activation potential . These structural distinctions are critical because dinitrobenzamide-containing compounds rely on precise nitro-group geometry for enzymatic reduction by nitroreductases [1], and thiazole C-4 aryl substitution directly modulates mGluR5 allosteric binding pocket occupancy [2]. Generic substitution without quantitative evidence of functional equivalence risks confounding SAR interpretation and producing false-negative or false-positive screening results.

Quantitative Differentiation Evidence for N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide: Comparative Structural, Physicochemical, and Scaffold-Specific Profiles


3,4-Dimethylphenyl Substitution Increases Calculated logP by 0.5–1.0 Units Relative to Mono-Methyl and Difluoro Analogs, Enhancing Predicted Membrane Permeability

The 3,4-dimethylphenyl substituent on the thiazole ring of the target compound increases its calculated logP to approximately 5.0 (ACD/Labs Percepta), compared to an estimated logP of ~4.5 for the 4-methylphenyl analog (CAS 391220-49-8) and ~3.8 for the 3,4-difluorophenyl analog (CAS 321555-56-0) [1]. This difference arises from the additive lipophilic contribution of the second methyl group versus the electron-withdrawing effect of fluorine substituents. The corresponding BCF (bioconcentration factor) at pH 5.5 is predicted to be 692.46 for the target compound, representing a markedly higher predicted tissue distribution potential compared to more polar analogs .

Drug design Physicochemical profiling SAR

3,5-Dinitrobenzamide Regioisomer Confers Distinct Electrostatic Surface Potential and Hydrogen-Bond Acceptor Capacity Compared to 2,4-Dinitrobenzamide Isomer

The target compound features a 3,5-dinitrobenzamide moiety with both nitro groups in meta positions relative to the carboxamide linkage, as opposed to the 2,4-dinitrobenzamide isomer (CAS 314032-91-2) where one nitro group occupies the ortho position . This regioisomeric difference generates a distinct molecular electrostatic potential surface: the 3,5-substitution pattern produces a symmetric electron-deficient aromatic ring (Polar Surface Area = 162 Ų), while the 2,4-substitution pattern introduces steric constraints on the ortho-nitro group that can restrict rotation and alter the conformational ensemble available for target binding . The 3,5-dinitrobenzamide scaffold, as demonstrated in N-benzyl analogs, exhibits potent antitubercular activity with MIC values of 0.0625 μg/mL against drug-susceptible M. tuberculosis H37Rv and MIC < 0.016–0.125 μg/mL against MDR strains, a property attributed in part to optimal nitro-group geometry for DprE1 interaction [1].

Medicinal chemistry Regioisomer differentiation Molecular recognition

Thiazole C-4 3,4-Dimethylphenyl Group Occurs in Kinase-Targeted Thiazole-Benzamide Libraries While Simpler Phenyl or Heteroaryl Analogs Populate Distinct Activity Space

The 4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine substructure present in the target compound appears in multiple patent filings describing thiazole-benzamide derivatives as protein kinase inhibitors, including US Patent 8476278 (Merck Sharp & Dohme) and US Patent 8796295 (Vanderbilt University) [1][2]. In contrast, analogs bearing 4-(thiophen-2-yl) or 4-(2-methoxyphenyl) substituents at the thiazole C-4 position are more commonly associated with antimicrobial rather than kinase-targeted screening libraries . The dimethyl substitution pattern increases shape complementarity for hydrophobic kinase back pockets compared to mono-substituted or unsubstituted phenyl analogs, as inferred from in silico profiling of aryl benzamide mGluR5 NAMs where 3,4-disubstitution correlates with higher predicted binding affinity [3].

Kinase inhibition Chemical biology Library design

Optimal Application Scenarios for N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide Based on Structural and Physicochemical Differentiation


mGluR5 Negative Allosteric Modulator SAR Probe for CNS Drug Discovery

The compound's 3,4-dimethylphenyl-thiazole scaffold maps to the Vanderbilt University mGluR5 NAM chemotype described in US Patent 8796295, where aryl thiazole benzamides act as negative allosteric modulators of metabotropic glutamate receptor 5 [REFS-2, Section 3]. Its calculated logP of 5.0 and moderate CNS MPO profile (PSA 162 Ų, MW 398.39) place it in the property space compatible with blood-brain barrier penetration [REFS-1, Section 3]. This makes it suitable as a tool compound for probing mGluR5-mediated signaling in anxiety, depression, and Fragile X syndrome models, where structurally related thiazole amides have demonstrated target engagement [REFS-4, Section 3]. Researchers should prioritize this compound over the 4-methylphenyl analog (CAS 391220-49-8) when enhanced lipophilicity and membrane partitioning are desired for cellular assay performance.

Antitubercular Lead Optimization Starting Point Targeting DprE1

The 3,5-dinitrobenzamide pharmacophore is the validated core for DprE1 inhibition in Mycobacterium tuberculosis, with N-benzyl analogs achieving MIC values as low as 0.0625 μg/mL against drug-susceptible H37Rv and <0.016 μg/mL against MDR clinical isolates [REFS-3, Section 3]. This compound provides a thiazole-linked variant of the 3,5-dinitrobenzamide scaffold, offering a departure from the N-benzyl series that may address metabolic liabilities or resistance profiles encountered with PBTZ169-derived leads. The 3,5-dinitro regioisomeric arrangement ensures compatibility with the established SAR for DprE1 binding, while the thiazole C-4 substituent provides a vector for additional affinity optimization.

Kinase Inhibitor Focused Library Component for Phenotypic Screening

The N-(thiazol-2-yl)-benzamide core with 3,4-dimethylphenyl substitution appears in multiple kinase inhibitor patent families, including the Merck Sharp & Dohme thiazole-based protein kinase inhibitor series (US Patent 8476278) [REFS-1, Section 3]. This structural precedent supports its inclusion in kinase-focused screening decks where thiazole amides have shown inhibitory activity against tyrosine kinases and serine/threonine kinases involved in proliferative disorders. The dual nitro-group substitution provides additional hydrogen-bond acceptor capacity (9 acceptors) that can engage kinase hinge regions or catalytic lysine residues, differentiating it from non-nitrated thiazole-benzamide library members.

Nitroreductase-Dependent Prodrug Candidate Evaluation in Hypoxic Tumor Models

Dinitrobenzamide derivatives are established substrates for bacterial and human nitroreductases, with the 3,5-dinitro substitution pattern serving as a trigger for enzymatic bioreduction under hypoxic conditions [REFS-3, Section 2]. This compound's 3,5-dinitrobenzamide moiety, combined with a thiazole linker that can modulate the reduction potential, positions it as a candidate for GDEPT (Gene-Directed Enzyme Prodrug Therapy) or hypoxia-activated prodrug evaluation. The 3,4-dimethylphenyl substituent increases lipophilicity relative to simpler dinitrobenzamide mustards, potentially enhancing cellular uptake and intracellular prodrug activation kinetics compared to more polar dinitrobenzamide analogs.

Quote Request

Request a Quote for N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.